molecular formula C8H15IO3 B14218919 Butyl 3-hydroxy-4-iodobutanoate CAS No. 828276-66-0

Butyl 3-hydroxy-4-iodobutanoate

Cat. No.: B14218919
CAS No.: 828276-66-0
M. Wt: 286.11 g/mol
InChI Key: LWTLYDKUWQMWER-UHFFFAOYSA-N
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Description

Butyl 3-hydroxy-4-iodobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a 3-hydroxy-4-iodobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of butyl 3-oxo-4-iodobutanoate.

    Reduction: Formation of butyl 3-hydroxybutanol.

    Substitution: Formation of butyl 3-hydroxy-4-azidobutanoate or butyl 3-hydroxy-4-cyanobutanoate.

Scientific Research Applications

Butyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-hydroxy-4-iodobutanoate involves its interaction with various molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-hydroxybutanoate: Lacks the iodine atom, resulting in different reactivity and applications.

    Butyl 4-iodobutanoate:

    Ethyl 3-hydroxy-4-iodobutanoate: Similar structure but with an ethyl group instead of a butyl group, leading to variations in physical and chemical properties.

Uniqueness

Butyl 3-hydroxy-4-iodobutanoate is unique due to the presence of both a hydroxyl group and an iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

828276-66-0

Molecular Formula

C8H15IO3

Molecular Weight

286.11 g/mol

IUPAC Name

butyl 3-hydroxy-4-iodobutanoate

InChI

InChI=1S/C8H15IO3/c1-2-3-4-12-8(11)5-7(10)6-9/h7,10H,2-6H2,1H3

InChI Key

LWTLYDKUWQMWER-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CI)O

Origin of Product

United States

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